1,3-Dimethyl-2'-deoxypseudouridine

Description

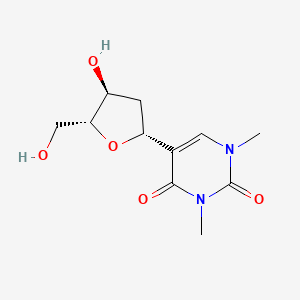

1,3-Dimethyl-2'-deoxypseudouridine (CAS 65358-16-9) is a synthetic nucleoside derivative of pseudouridine, a naturally occurring RNA modification. Pseudouridine (CAS 1445-07-4) is distinguished from uridine by its C-glycosidic bond (C5–C1' linkage) instead of the standard N-glycosidic bond . The target compound introduces two structural modifications:

- Methylation: Methyl groups at the N1 and N3 positions of the pseudouridine base.

- Deoxyribose sugar: Replacement of the hydroxyl group at the 2'-position of the ribose with hydrogen, rendering it a deoxyribose moiety .

These modifications confer unique physicochemical and biochemical properties, making it a candidate for therapeutic and biotechnological applications, such as mRNA vaccine optimization or DNA-based therapeutics.

Properties

CAS No. |

65358-16-9 |

|---|---|

Molecular Formula |

C11H16N2O5 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-12-4-6(10(16)13(2)11(12)17)8-3-7(15)9(5-14)18-8/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1 |

InChI Key |

VUFZJLBBVTWRKA-DJLDLDEBSA-N |

SMILES |

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |

Isomeric SMILES |

CN1C=C(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 1,3-Dimethyl-2'-deoxypseudouridine and its analogs:

| Compound Name | CAS No. | Substituents | Sugar Type | Key Applications/Research Areas |

|---|---|---|---|---|

| This compound | 65358-16-9 | N1-Me, N3-Me | Deoxyribose | DNA therapeutics, enhanced stability |

| Pseudouridine | 1445-07-4 | None | Ribose | mRNA vaccines, RNA stability |

| 1-Methylpseudouridine | 13860-38-3 | N1-Me | Ribose | mRNA immunogenicity reduction |

| 1,3-Dimethylpseudouridine | 64272-68-0 | N1-Me, N3-Me | Ribose | RNA therapeutics, translational efficiency |

| 2'-Deoxypseudouridine | N/A* | None | Deoxyribose | DNA-based studies, synthetic biology |

| Deoxyuridine | 951-78-0 | None (uracil base) | Deoxyribose | DNA synthesis, antiviral research |

*Note: 2'-Deoxypseudouridine synthesis is referenced in Pd-catalyzed cross-coupling methods but lacks a CAS in provided evidence .

Key Observations:

Methylation Effects :

- The addition of methyl groups at N1 and N3 (as in this compound) enhances hydrophobicity compared to unmethylated pseudouridine. This may improve membrane permeability and resistance to enzymatic degradation .

- 1-Methylpseudouridine (N1-Me) is widely used in mRNA vaccines (e.g., COVID-19 vaccines) to reduce immune recognition while maintaining translational fidelity . The dual methylation in 1,3-Dimethyl derivatives could further modulate immune interactions.

This property is critical for DNA-based therapies or CRISPR-Cas9 guide RNA/DNA chimeras . Deoxyuridine (a natural DNA nucleoside) lacks the pseudouridine base structure, limiting its utility in applications requiring enhanced base-pairing flexibility or stability .

Biochemical and Pharmacological Comparisons

Stability and Immunogenicity:

- This compound: The deoxyribose and dual methylation likely reduce Toll-like receptor (TLR) recognition compared to pseudouridine, which exhibits moderate immunogenicity. This aligns with trends observed in 1-Methylpseudouridine, which minimizes interferon responses in mRNA vaccines .

- 1,3-Dimethylpseudouridine : Ribose sugar retains RNA polymerase compatibility, but methylation may interfere with ribosomal binding, necessitating further optimization for translational efficiency .

Enzymatic Interactions:

- Pseudouridine is incorporated into RNA by pseudouridine synthases, whereas synthetic derivatives like this compound require artificial enzymatic or chemical methods for integration .

- Deoxyribose in the target compound may hinder recognition by RNA-modifying enzymes, redirecting its activity toward DNA repair or replication pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.